molecular formula C8H7BrFNO3S B13349745 3-[(Bromoacetyl)amino]benzenesulfonyl fluoride CAS No. 658-95-7

3-[(Bromoacetyl)amino]benzenesulfonyl fluoride

Cat. No.: B13349745
CAS No.: 658-95-7
M. Wt: 296.12 g/mol
InChI Key: RFEGYTOEGTVYBU-UHFFFAOYSA-N
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Description

3-[(Bromoacetyl)amino]benzenesulfonyl fluoride is a sulfonyl fluoride derivative featuring a bromoacetyl group attached to the meta position of the benzene ring via an amide linkage. Its molecular formula is C₈H₆BrFNO₃S, with a molecular weight of 310.16 g/mol. This compound is hypothesized to exhibit enhanced reactivity compared to simpler benzenesulfonyl fluoride derivatives due to the electron-withdrawing bromoacetyl group and the flexible side chain facilitating nucleophilic attack .

Properties

CAS No.

658-95-7

Molecular Formula

C8H7BrFNO3S

Molecular Weight

296.12 g/mol

IUPAC Name

3-[(2-bromoacetyl)amino]benzenesulfonyl fluoride

InChI

InChI=1S/C8H7BrFNO3S/c9-5-8(12)11-6-2-1-3-7(4-6)15(10,13)14/h1-4H,5H2,(H,11,12)

InChI Key

RFEGYTOEGTVYBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)NC(=O)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromoacetamido)benzene-1-sulfonyl fluoride typically involves the reaction of 2-bromoacetamide with benzene-1-sulfonyl fluoride. This reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:

2-Bromoacetamide+Benzene-1-sulfonyl fluoride3-(2-Bromoacetamido)benzene-1-sulfonyl fluoride\text{2-Bromoacetamide} + \text{Benzene-1-sulfonyl fluoride} \rightarrow \text{3-(2-Bromoacetamido)benzene-1-sulfonyl fluoride} 2-Bromoacetamide+Benzene-1-sulfonyl fluoride→3-(2-Bromoacetamido)benzene-1-sulfonyl fluoride

Industrial Production Methods

Industrial production methods for sulfonyl fluorides often involve the use of sulfonates or sulfonic acids as starting materials. A common method includes the chlorine-fluorine exchange reaction using aqueous potassium fluoride (KF) or potassium hydrogen fluoride (KHF2) as the fluorinating agents . This method is advantageous due to its simplicity and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoacetamido)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Hydrolysis: The sulfonyl fluoride group is susceptible to hydrolysis under basic conditions, leading to the formation of sulfonic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Basic conditions using sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly employed.

Major Products

    Nucleophilic Substitution: The major products are sulfonamide or sulfonate derivatives, depending on the nucleophile used.

    Hydrolysis: The major product is the corresponding sulfonic acid.

Scientific Research Applications

3-(2-Bromoacetamido)benzene-1-sulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Bromoacetamido)benzene-1-sulfonyl fluoride involves the formation of a covalent bond with the active site of target enzymes. The sulfonyl fluoride group reacts with nucleophilic residues such as serine or cysteine in the enzyme’s active site, leading to irreversible inhibition. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Reactivity and Stability

Table 1: Substituent Influence on Half-Life (t₁/₂) and Reactivity
Compound Name Substituent Type/Position t₁/₂ (h) Reactivity Notes Reference
Benzenesulfonyl fluoride (BSF) None 1–2 High aqueous reactivity
3-Aminobenzenesulfonyl fluoride –NH₂ (meta) ~20 Electron-donating group ↑ stability
4-Aminobenzenesulfonyl fluoride –NH₂ (para) ~30 Lower reactivity than meta analogue
3-Carboxybenzenesulfonyl fluoride –COOH (meta) 4–5 Electron-withdrawing group ↓ stability
Target Compound –NHCOCH₂Br (meta) ~3–5† Bromoacetyl ↑ electrophilicity [Inferred]

Estimated based on electron-withdrawing effects of bromoacetyl group, similar to carboxy derivatives.

  • Electronic Effects: The bromoacetyl group (–COCH₂Br) is strongly electron-withdrawing, reducing the stability of the sulfonyl fluoride compared to amino-substituted analogues. This aligns with trends observed in carboxylic acid derivatives (e.g., compound 4 in Table 1, t₁/₂ = 4–5 h) .
  • Steric Effects : The flexible bromoacetyl side chain may enhance accessibility to enzymatic active sites compared to bulky substituents like methoxybenzyl or nitro groups (e.g., compounds 15–17 in ) .

Biological Activity

3-[(Bromoacetyl)amino]benzenesulfonyl fluoride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound this compound features a sulfonamide group, which is known for its diverse pharmacological properties. The synthesis typically involves the reaction of benzenesulfonyl chloride with bromoacetylamine under controlled conditions to yield the desired sulfonamide derivative. This method allows for the introduction of various functional groups that can enhance biological activity.

Biological Activity

1. Antimicrobial Activity

Research indicates that sulfonamides, including derivatives like this compound, exhibit significant antimicrobial properties. A study demonstrated that sulfonamide derivatives could effectively inhibit various bacterial strains, with minimum inhibitory concentration (MIC) values reported as low as 6.63 mg/mL against Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of bacterial folate synthesis, crucial for DNA replication and cell division.

2. Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vivo studies showed that certain sulfonamide derivatives could reduce carrageenan-induced paw edema in rats by over 90%, indicating potent anti-inflammatory activity . This effect is likely due to the inhibition of pro-inflammatory cytokines and mediators.

3. Enzyme Inhibition

Sulfonamides are recognized for their role as enzyme inhibitors, particularly in targeting carbonic anhydrases and other related enzymes. The structural characteristics of this compound suggest potential interactions with active sites of target enzymes, leading to inhibition that can be quantified through enzyme kinetics studies.

Case Study 1: Antimicrobial Efficacy

A comparative study on various benzenesulfonamide derivatives highlighted that this compound exhibited superior antimicrobial activity against Pseudomonas aeruginosa compared to other derivatives. The study utilized disk diffusion methods and determined MIC values demonstrating its potential as a lead compound in antibiotic development .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory mechanism of action was elucidated through the assessment of cytokine levels in treated versus untreated animal models. The results indicated a significant reduction in TNF-alpha and IL-6 levels in subjects administered with the compound, supporting its use as an anti-inflammatory agent .

Data Tables

Biological Activity Tested Strain MIC (mg/mL) Effectiveness (%)
AntimicrobialEscherichia coli6.72-
AntimicrobialStaphylococcus aureus6.63-
Anti-inflammatoryCarrageenan-induced edema-94.69 (at 3h)

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